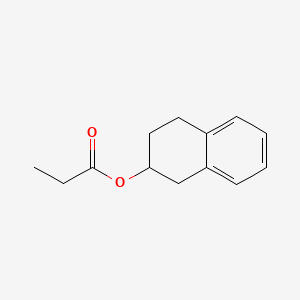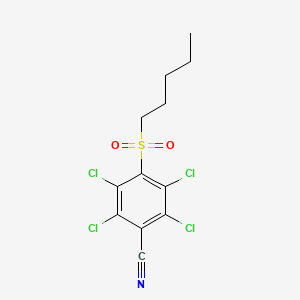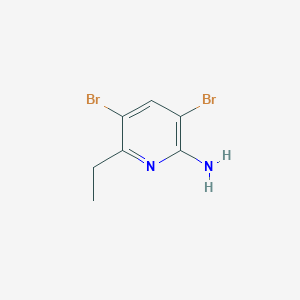![molecular formula C16H14Cl2N4O B13955818 3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)
3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) salts under mild conditions. The specific steps include:
- Preparation of the azide intermediate by reacting 2,4-dichlorobenzyl chloride with sodium azide.
- Synthesis of the alkyne intermediate by reacting 4-methoxyphenylacetylene with a suitable base.
- Cycloaddition of the azide and alkyne intermediates in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while reduction may produce amine derivatives.
科学的研究の応用
3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.
Phenyl Derivatives: Compounds with phenyl groups and different functional groups.
Uniqueness
3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine is unique due to the specific combination of dichlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H14Cl2N4O |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methyl]-5-(4-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4O/c1-23-13-6-3-10(4-7-13)15-16(19)22(21-20-15)9-11-2-5-12(17)8-14(11)18/h2-8H,9,19H2,1H3 |
InChIキー |
FZJJSCXLQYAGEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N(N=N2)CC3=C(C=C(C=C3)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


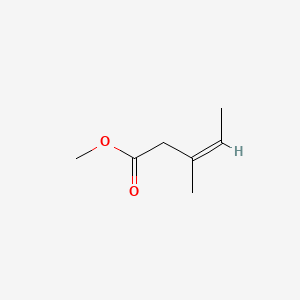

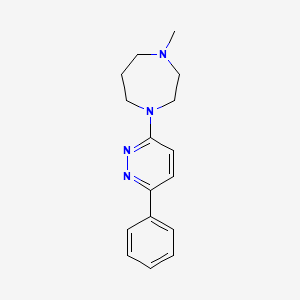
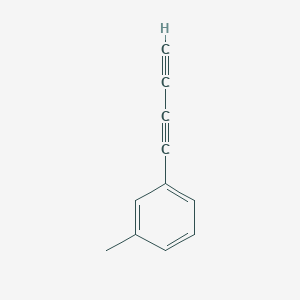
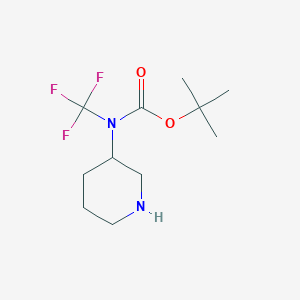
![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)
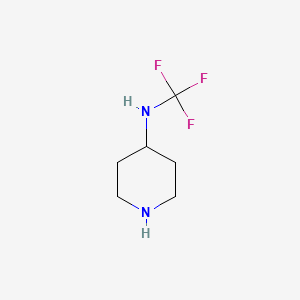
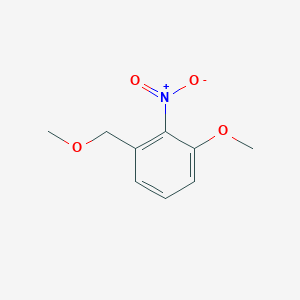
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)
